Cas no 2227886-10-2 (rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine
- EN300-1831820
- 2227886-10-2
- rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine
-
- インチ: 1S/C9H19N/c1-6(2)8-7(5-10)9(8,3)4/h6-8H,5,10H2,1-4H3/t7-,8-/m1/s1
- InChIKey: UCUNQHHDWQKLHC-HTQZYQBOSA-N
- ほほえんだ: NC[C@@H]1[C@@H](C(C)C)C1(C)C
計算された属性
- せいみつぶんしりょう: 141.151749610g/mol
- どういたいしつりょう: 141.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26Ų
rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831820-5g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1831820-1g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1831820-0.1g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1831820-2.5g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1831820-0.25g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1831820-5.0g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1831820-10g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1831820-0.05g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1831820-10.0g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1831820-0.5g |
rac-[(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropyl]methanamine |
2227886-10-2 | 0.5g |
$1289.0 | 2023-09-19 |
rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamineに関する追加情報
Professional Introduction to Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine (CAS No. 2227886-10-2)
Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine, a compound with the chemical identifier CAS No. 2227886-10-2, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This molecule, characterized by its complex cyclopropyl framework and specific stereochemistry, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry.
The structural motif of Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine is notable for its unique combination of a cyclopropyl ring substituted with a dimethyl group and an isopropyl chain at the 3-position. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of chiral centers at the 1R and 3R positions further enhances its interest in medicinal chemistry, as enantiomeric purity is often critical for pharmaceutical efficacy and safety.
In recent years, the demand for chiral building blocks in drug discovery has surged, driven by the recognition that many biologically active compounds exhibit enantioselective interactions with their targets. Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine fits well within this paradigm, offering chemists a versatile tool for constructing complex molecules with tailored pharmacological profiles. Its synthesis has been explored through various methodologies, including asymmetric hydrogenation and catalytic epoxide ring-opening reactions, which highlight its synthetic accessibility.
One of the most compelling aspects of this compound is its utility in the development of central nervous system (CNS) therapeutics. The cyclopropyl group is known to influence molecular interactions with receptors and enzymes, potentially modulating neurotransmitter systems. Preliminary studies have suggested that derivatives of Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine may exhibit properties relevant to treating neurological disorders such as depression and anxiety. These findings are particularly intriguing given the increasing focus on targeted therapies that leverage chiral chemistry to improve therapeutic outcomes.
The pharmaceutical industry has increasingly recognized the importance of stereochemistry in drug design. Compounds like Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine serve as critical intermediates in synthesizing enantiomerically pure drugs that minimize side effects while maximizing efficacy. Advances in asymmetric synthesis have made it possible to produce such compounds on scales suitable for clinical trials and commercial production. This progress underscores the compound's significance as a building block in modern drug development pipelines.
Moreover, the structural complexity of Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine presents opportunities for exploring novel synthetic pathways. Researchers are continually seeking innovative methods to access chiral molecules efficiently and cost-effectively. The study of this compound has inspired new approaches in catalysis and reaction optimization, contributing to the broader field of organic chemistry. Such innovations not only facilitate the production of individual compounds but also advance our understanding of molecular transformations at a fundamental level.
In conclusion, Rac-(1R,3R)-2,2-dimethyl-3-(propan-2-yl)cyclopropylmethanamine (CAS No. 2227886-10-2) exemplifies the intersection of stereochemistry and medicinal chemistry. Its unique structural features and potential applications in CNS drug development make it a compound of considerable interest to researchers worldwide. As synthetic methodologies continue to evolve, the accessibility and utility of this molecule are expected to expand further, driving innovation in both academic research and industrial applications.
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